molecular formula C17H21N3O2 B5412790 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide

カタログ番号 B5412790
分子量: 299.37 g/mol
InChIキー: KGBSGLWMHGAWCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide, commonly known as PACMA31, is a small molecule that has been gaining attention in the field of cancer research. PACMA31 is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis, or programmed cell death, in cancer cells.

作用機序

PACMA31 inhibits the proteasome by binding to the active site of the 20S proteasome. This leads to the accumulation of misfolded and ubiquitinated proteins, which induces apoptosis in cancer cells. PACMA31 has been shown to be a selective inhibitor of the proteasome, with minimal effects on normal cells.
Biochemical and Physiological Effects:
PACMA31 has been shown to induce apoptosis in cancer cells, leading to cell death. In addition, PACMA31 has been shown to inhibit tumor growth in mouse models of breast cancer. PACMA31 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One advantage of using PACMA31 in lab experiments is its selectivity for cancer cells. This allows for the induction of apoptosis in cancer cells without affecting normal cells. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents. However, one limitation of using PACMA31 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of PACMA31. One area of research is the development of more potent and selective proteasome inhibitors. In addition, the combination of PACMA31 with other chemotherapeutic agents could be further explored. Another area of research is the use of PACMA31 in combination with immunotherapy, as the inhibition of the proteasome has been shown to enhance the presentation of tumor antigens to the immune system. Finally, the use of PACMA31 in the treatment of other diseases, such as neurodegenerative disorders, could be explored.

合成法

PACMA31 can be synthesized using a multi-step process. The first step involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with N-methylcyclohexanamine to form N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide. The final product is then purified using column chromatography.

科学的研究の応用

PACMA31 has been studied extensively in the field of cancer research. It has been shown to inhibit the proteasome in cancer cells, leading to apoptosis. PACMA31 has been tested in various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, PACMA31 has been shown to have synergistic effects when combined with other chemotherapeutic agents, such as bortezomib and cisplatin.

特性

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(17(21)14-10-6-3-7-11-14)12-15-18-16(19-22-15)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBSGLWMHGAWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。